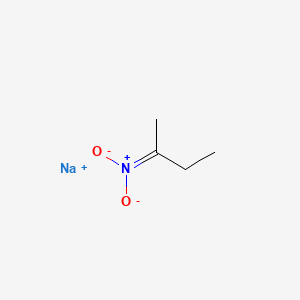

2-Nitrobutane nitronate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Nitrobutane nitronate is an organic compound belonging to the class of nitroalkanes. Nitroalkanes are characterized by the presence of one or more nitro groups (-NO2) attached to an alkane chain. These compounds are known for their diverse reactivity and applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .

准备方法

合成路线和反应条件: 2-硝基丁烷硝酸盐可以通过丁烷衍生物的硝化反应合成。一种常用的方法是将丁烷与硝酸在受控条件下反应以引入硝基。该反应通常需要催化剂,并在高温下进行以确保硝酸盐的形成 .

工业生产方法: 在工业环境中,2-硝基丁烷硝酸盐的生产通常涉及大规模硝化过程。这些过程利用连续流动反应器来保持一致的反应条件并优化产量。先进催化剂和反应监测系统的使用确保了该化合物的高效生产 .

化学反应分析

Formation and Tautomerism

2-Nitrobutane nitronate (C₄H₈NNaO₂) is the sodium salt of propane-2-nitronate, formed by the deprotonation of 2-nitrobutane. Nitroalkanes exist in equilibrium with their nitronate tautomers under basic conditions, where the α-carbon is deprotonated . The pKₐ of nitronates is typically around 17, making them stable in alkaline environments .

Key Reaction :

2-Nitrobutane⇌2-Nitrobutane nitronate+H+

This equilibrium is pH-dependent, with nitronate formation favored at higher pH .

2-Nitropropane Dioxygenase

Flavin-dependent enzymes like 2-nitropropane dioxygenase oxidize nitronates to carbonyl compounds and nitrite. For analogous substrates (e.g., 2-nitropropane), the reaction proceeds via a sequential mechanism:

-

Substrate binding : Nitronate binds to the enzyme.

-

Oxygen incorporation : Molecular oxygen reacts with the enzyme-substrate complex.

-

Product release : Carbonyl compound (e.g., acetone) and nitrite are released .

Reaction stoichiometry :

2-Nitrobutane nitronate+O2→Butanone+NO2−+H2O

Enzymatic activity is pH-dependent, with optimal efficiency at pH 6.5 for anionic substrates .

Cytochrome P-450-Catalyzed Oxidation

Microsomal oxidative denitrification of nitronates, likely mediated by cytochrome P-450, converts this compound to nitrite. This process is NADPH-dependent and inhibited by carbon monoxide or SKF525A .

Nitrosation

Nitronates react with nitrous acid (HNO₂) in acidic conditions. For structurally similar compounds (e.g., 2-nitropropane nitronate), the reaction proceeds via:

-

Formation of O-nitroso intermediate : Attack at oxygen by nitrosating agents (e.g., H₂NO₂⁺).

Example :

2-Nitrobutane nitronate+HNO2→Nitroso derivative+Products

The reaction is chloride- and bromide-catalyzed but exhibits curved dependencies on halide concentration, suggesting reversible intermediate formation .

Peroxidase-Catalyzed Oxidation

Horseradish peroxidase oxidizes nitronates anaerobically with H₂O₂, forming dimers (R-R). Aerobically, the reaction becomes a free radical chain process, yielding ketones (e.g., acetone) and nitrite .

Key steps :

-

Anaerobic :

2-Nitrobutane nitronate+H2O2→(Butyl)2N2O4 -

Aerobic :

2-Nitrobutane nitronate+O2→Butanone+NO2−Superoxide dismutase and catalase are effective inhibitors of the aerobic pathway .

Stability and Hydrolysis

Protonated nitronates undergo slow hydrolysis, releasing nitrous acid, which can react further with unreacted nitronate . This secondary reaction is first-order in both [H⁺] and [nitronate], but not halide-dependent .

Hydrolysis pathway :

2-Nitrobutane nitronate+H+→2-Nitrobutane+H2O

This process is critical in pH-sensitive systems, where nitronate stability decreases under acidic conditions .

Comparative Analysis of Reaction Pathways

科学研究应用

Organic Synthesis

2-Nitrobutane nitronate is utilized in organic synthesis as an intermediate for the production of various chemical compounds. Its nitro group allows for nucleophilic substitutions and reductions, enabling the formation of alcohols, amines, and other functional groups.

- Nucleophilic Reactions : The nitro group can be reduced to amines or converted into other functional groups through various chemical reactions.

- Synthesis of Pharmaceuticals : It can serve as a building block in the synthesis of pharmaceutical compounds, particularly those containing nitrogen functionalities.

Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in chromatography techniques.

- High-Performance Liquid Chromatography (HPLC) : 2-nitrobutane can be analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid being used depending on the application. This method is scalable and suitable for isolating impurities and pharmacokinetic studies .

Table 1: HPLC Conditions for Analyzing 2-Nitrobutane

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Additive | Phosphoric Acid/Formic Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm for UPLC |

Environmental Biotechnology

Recent studies have highlighted the potential of this compound in bioremediation processes.

- Microbial Degradation : Research indicates that specific microbial strains can degrade this compound effectively. For instance, a novel nitronate monooxygenase enzyme from Psychrobacter sp. has shown efficacy in detoxifying nitroalkanes like 2-nitrobutane . This enzyme facilitates the conversion of toxic compounds into less harmful substances, enhancing the feasibility of bioremediation strategies.

Toxicological Studies

Understanding the toxicity associated with 2-nitrobutane and its derivatives is crucial for occupational safety and environmental health.

- Hepatotoxicity : Studies have indicated that 2-nitrobutane acts as an occupational hepatotoxin, with potential toxic effects observed in cases of human exposure . This necessitates careful handling and monitoring in industrial settings.

Case Study 1: Biodegradation of Nitroalkanes

A study investigated the degradation efficiency of 2-nitrobutane by engineered E. coli strains expressing nitronate monooxygenase. The results demonstrated a significant reduction in toxicity levels when exposed to high concentrations of 2-nitrobutane, showcasing the potential for microbial applications in environmental cleanup .

Case Study 2: Pharmacokinetics Analysis

In another study focused on pharmacokinetics, researchers utilized HPLC methods to analyze the behavior of 2-nitrobutane in biological systems. The findings provided insights into its absorption and metabolism, contributing to safer pharmaceutical applications .

作用机制

2-硝基丁烷硝酸盐的作用机制涉及其与各种分子靶标和途径的相互作用。硝基可以发生氧化还原反应,导致活性中间体的形成。这些中间体可以与细胞成分、酶和其他生物分子相互作用,从而影响各种生化途径 .

类似化合物:

- 硝基甲烷

- 硝基乙烷

- 1-硝基丙烷

- 2-硝基丙烷

比较: 2-硝基丁烷硝酸盐因其特定的烷烃链长度和硝基的位置而独一无二。与其他硝基烷烃相比,它表现出独特的反应性和应用。例如,2-硝基丙烷以其肝癌活性而闻名,而 2-硝基丁烷硝酸盐则因其在有机合成和工业应用中的潜力而受到研究 .

相似化合物的比较

- Nitromethane

- Nitroethane

- 1-Nitropropane

- 2-Nitropropane

Comparison: 2-Nitrobutane nitronate is unique due to its specific alkane chain length and the position of the nitro group. Compared to other nitroalkanes, it exhibits distinct reactivity and applications. For example, 2-nitropropane is known for its hepatocarcinogenic activity, while this compound is studied for its potential in organic synthesis and industrial applications .

属性

CAS 编号 |

91113-96-1 |

|---|---|

分子式 |

C4H8NNaO2 |

分子量 |

125.10 g/mol |

IUPAC 名称 |

sodium;butan-2-ylidene(dioxido)azanium |

InChI |

InChI=1S/C4H8NO2.Na/c1-3-4(2)5(6)7;/h3H2,1-2H3;/q-1;+1 |

InChI 键 |

PUZHZDVOIVZLKA-UHFFFAOYSA-N |

手性 SMILES |

CC/C(=[N+](\[O-])/[O-])/C.[Na+] |

规范 SMILES |

CCC(=[N+]([O-])[O-])C.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。